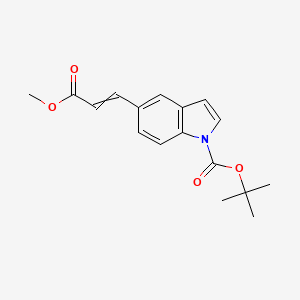

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUJMQAAEQJMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735980 | |

| Record name | tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561307-71-9 | |

| Record name | tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

- Indole Derivative : A 5-substituted indole precursor is required, such as 5-bromoindole or 5-hydroxyindole.

- Tert-butyl Ester Formation : Use tert-butyl chloroformate to protect the carboxylic acid group.

Functionalization of the Indole Ring

- Electrophilic Substitution : The indole ring can undergo electrophilic substitution at the desired position (C-5) to introduce a reactive group (e.g., halogen or hydroxyl).

Enone Side Chain Installation

- Knoevenagel Condensation : The enone side chain can be introduced via a Knoevenagel condensation between an aldehyde (e.g., methoxyacetaldehyde) and an activated methylene compound (e.g., malonic acid derivative).

- Catalysis : Use basic catalysts like piperidine or acidic catalysts like acetic acid to facilitate the reaction.

Final Protection and Purification

- Esterification : Protect the carboxylic acid group with tert-butyl chloroformate under basic conditions.

- Purification : Employ column chromatography or recrystallization to isolate the final product.

Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Functionalization of indole | Bromination using NBS in DMF | Introduction of bromine at the C-5 position |

| 2 | Esterification | Tert-butyl chloroformate, base (e.g., TEA) | Formation of tert-butyl ester |

| 3 | Cross-coupling | Suzuki coupling with boronic acid derivative | Formation of C-C bond at C-5 |

| 4 | Knoevenagel condensation | Methoxyacetaldehyde, malonic acid derivative | Formation of enone side chain |

Challenges and Considerations

Regioselectivity

Achieving selective functionalization at the C-5 position of indole requires careful choice of reagents and conditions.

Stability of Enone

The enone moiety is sensitive to nucleophiles and bases, requiring mild reaction conditions during subsequent steps.

Purity

Side reactions such as over-condensation or polymerization may occur during enone formation, necessitating rigorous purification.

Data Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO4 |

| Molecular Weight | 301.34 g/mol |

| Exact Mass | 301.1314 Da |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the enone moiety can yield saturated alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Introduction of various functional groups onto the indole core.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its indole structure is known to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties: The compound's unique chemical structure may confer antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Synthetic Methodologies

The synthesis of this compound involves several synthetic routes that have been optimized for yield and purity. Key methodologies include:

- Condensation Reactions: Utilizing indole derivatives and appropriate aldehydes or ketones to form the desired product through condensation reactions.

- Functionalization Techniques: The introduction of the tert-butyl and methoxy groups can be achieved through various functionalization techniques, enhancing the compound's solubility and bioavailability.

Case Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of this compound revealed significant activity against human breast cancer cells (MCF-7). The compound was tested using MTT assays, which indicated a dose-dependent reduction in cell viability. Further investigations into the mechanism of action suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method demonstrated notable inhibition zones, indicating potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activities. The enone moiety may also participate in Michael addition reactions, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Compound 1 : (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate

- Key Differences :

- Substituent Position : 6-position (vs. 5-position in the target compound).

- Functional Group : Mesylate (methylsulfonyloxy) instead of a methoxy-oxo-propenyl group.

- Synthesis : Prepared via mesylation of a hydroxyl-propenyl precursor using mesyl chloride and triethylamine in dichloromethane .

- Reactivity : The mesylate group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the electrophilic α,β-unsaturated ester in the target compound .

Compound 2 : tert-Butyl 5-(trifluoromethyl)indole-1-carboxylate

- Key Differences :

- Substituent : Trifluoromethyl (CF₃) group at the 5-position (vs. α,β-unsaturated ester).

- Physicochemical Properties :

- Applications : The CF₃ group enhances metabolic stability and binding affinity in medicinal chemistry, whereas the ester in the target compound offers synthetic versatility .

Compound 3 : tert-Butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate

Heterocyclic Framework Modifications

Compound 4 : tert-Butyl 5-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[3,2-b]indole-1-carboxylate (39)

- Key Differences :

- Core Structure : Pyridoindole fused ring system (vs. simple indole).

- Substituent : Methoxy group on the tetrahydro ring.

- Synthesis : Generated via halogen-atom transfer (XAT) reactions using benzenediazonium salts and iodinated piperidines .

- Applications : The fused ring system may enhance rigidity and binding to biological targets compared to the linear propenyl ester in the target compound .

Functional Group Comparisons

Compound 5 : tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (5)

- Key Differences :

- Substituents : Hydroxyl at the 5-position and methyl at the 2-position (vs. propenyl ester at the 5-position).

- Synthesis: Produced via Friedel-Crafts alkylation using 1,4-benzoquinone and zinc iodide .

- Reactivity : The hydroxyl group allows acetylation (e.g., compound 6 in ), whereas the α,β-unsaturated ester in the target compound is prone to Michael additions .

Biological Activity

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate, with a molecular formula of and CAS number 561307-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 301.34 g/mol |

| Molecular Formula | C17H19NO4 |

| CAS Number | 561307-71-9 |

| Purity | Not specified |

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

- Studies have shown that certain indole derivatives can inhibit cancer cell proliferation. The specific mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- A recent study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .

2. Antimicrobial Properties

- Indole derivatives have been reported to possess antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

3. Anti-inflammatory Effects

- Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis via caspase activation is a common pathway for anticancer activity.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

- Membrane Disruption : Antimicrobial action is likely mediated through the disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested at concentrations ranging from 0.1 to 100 µM. Results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 µM for HeLa cells.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) recorded at 15 µg/mL against both strains.

Q & A

Q. What synthetic methodologies are commonly used to prepare tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Grignard reactions or cyclization protocols. For example, a Grignard reagent (e.g., pent-4-en-1-ylmagnesium bromide) can be reacted with an aldehyde precursor in THF under controlled conditions (0°C to room temperature, 12–24 hours). Optimization may involve adjusting stoichiometry, solvent purity, or reaction time, monitored by TLC (Rf ~0.55 in 70:30 hexane:EtOAc). Post-reaction quenching with NH4Cl and purification via flash chromatography (5–10% EtOAc/hexane gradient) yields the product quantitatively .

Q. How should researchers handle safety concerns given the lack of acute/chronic toxicity data for this compound?

Safety Data Sheets (SDS) indicate that the compound should be treated as hazardous due to incomplete toxicological profiling. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin/eye contact. Emergency protocols include rinsing affected areas with water and consulting poison control centers. Stability under normal conditions is reported, but incompatibility with strong acids/bases requires caution .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR (1H and 13C) to confirm indole backbone and substituent positions.

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.

- Mass spectrometry (HRMS) to verify molecular weight (MW: ~301.39 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding the compound’s reactivity in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling efficiency) may arise from varying catalytic systems or steric hindrance from the tert-butyl group. Systematic screening of catalysts (Pd(PPh3)4 vs. PdCl2(dppf)), bases (K2CO3 vs. Cs2CO3), and solvents (DME vs. THF) under inert atmospheres is recommended. Kinetic studies (e.g., in situ NMR) can clarify reaction pathways .

Q. What experimental strategies are effective for analyzing the compound’s stability under oxidative or thermal stress?

- Thermogravimetric analysis (TGA) to determine decomposition temperature (data currently unavailable; literature analogs suggest 200–250°C).

- Forced degradation studies using H2O2 (oxidative) or heat (60–80°C) in DMSO, with HPLC monitoring for degradation products.

- Compatibility testing with common excipients if used in drug delivery systems .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) can assess binding affinity to target proteins (e.g., kinase inhibitors). Substituent effects (e.g., methoxy vs. ethoxy groups) on steric/electronic profiles should be modeled to prioritize synthetic targets .

Q. What statistical approaches are suitable for optimizing multi-step synthesis workflows?

Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), can identify critical factors (e.g., temperature, catalyst loading) in Grignard or cyclization steps. Central composite designs (CCD) minimize experimental runs while maximizing data robustness .

Data Gaps and Mitigation Strategies

Q. How should researchers address missing ecological toxicity data for environmental risk assessments?

- Conduct Daphnia magna acute toxicity assays (OECD 202) and Algae growth inhibition tests (OECD 201) as provisional measures.

- Apply read-across models using structurally similar indole derivatives with available ecotoxicity profiles .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.